p-Nitrophenyl β-D-Thiomannopyranoside p-Nitrophenyl β-D-Thiomannopyranoside
Brand Name: Vulcanchem
CAS No.: 55385-51-8
VCID: VC0013788
InChI: InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1
SMILES: C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C12H15NO7S
Molecular Weight: 317.32 g/mol

p-Nitrophenyl β-D-Thiomannopyranoside

CAS No.: 55385-51-8

Reference Standards

VCID: VC0013788

Molecular Formula: C12H15NO7S

Molecular Weight: 317.32 g/mol

p-Nitrophenyl β-D-Thiomannopyranoside - 55385-51-8

CAS No. 55385-51-8
Product Name p-Nitrophenyl β-D-Thiomannopyranoside
Molecular Formula C12H15NO7S
Molecular Weight 317.32 g/mol
IUPAC Name (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol
Standard InChI InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1
Standard InChIKey IXFOBQXJWRLXMD-GCHJQGSQSA-N
Isomeric SMILES C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Synonyms 4-nitrophenyl 1-thio-beta-D-mannopyranoside
p-nitrophenyl 1-thio-beta-D-mannopyranoside
para-nitrophenyl 1-thio-beta-D-mannopyranoside
PubChem Compound 3037658
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator